2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is characterized by the molecular formula C19H28NOP and a molecular weight of approximately 317.41 g/mol. This compound features a pyrrole ring substituted with a di-tert-butylphosphino group and a methoxyphenyl group, which contributes to its unique properties as a ligand in various
DTBMP acts as a ligand by donating its lone pair of electrons on the phosphorus atom to a metal center. This creates a coordination complex that can activate substrates for various catalytic transformations. The steric bulk of the tert-butyl groups and the electronic influence of the methoxy group can affect the selectivity and reactivity of the catalyst [].
2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole (cataCXium® POMetB) finds application in asymmetric synthesis, a field of chemistry concerned with creating molecules with a specific spatial arrangement of atoms. This compound acts as a ligand, a molecule that binds to a metal center in a catalyst, influencing its reactivity and selectivity.
Studies have shown that cataCXium® POMetB is particularly effective in palladium-catalyzed asymmetric allylic alkylation reactions. These reactions involve the formation of a carbon-carbon bond between an allyl group (C3H5) and an alkyl group (CnH2n+1) using a palladium catalyst. The chiral environment created by the ligand in the catalyst complex allows for the preferential formation of one enantiomer (mirror image) of the product molecule. [, ]
Another area of application for 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is Buchwald-Hartwig cross-coupling reactions. These reactions involve the formation of a carbon-carbon bond between two sp2-hybridized carbon atoms using a palladium or nickel catalyst. cataCXium® POMetB serves as a ligand in these reactions, facilitating the coupling process and influencing the reaction's regioselectivity and stereoselectivity. []
This compound acts primarily as a ligand in transition metal-catalyzed reactions. It has been utilized in:
The synthesis of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole typically involves several steps:
The primary applications of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole include:
Interaction studies focus on how this compound interacts with metal centers in catalysis. The ligand's steric and electronic properties significantly influence the reactivity and selectivity of metal-catalyzed transformations. Studies often involve:
Several compounds share structural similarities with 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-(Di-n-butylphosphino)-1H-pyrrole | Similar pyrrole structure but different phosphine groups | Less sterically hindered than di-tert-butyl variant |
2-(Diphenylphosphino)-1H-pyrrole | Contains phenyl groups instead of tert-butyl | Different electronic properties affecting reactivity |
2-(Diisopropylphosphino)-1H-pyrrole | Isopropyl groups provide different steric hindrance | May exhibit different catalytic behaviors |
These comparisons highlight that while these compounds share a common pyrrole framework, variations in substituents lead to distinct chemical behaviors and applications.
The ligand’s structure integrates three critical elements:
This tripartite design addresses key challenges in cross-coupling:
Table 1: Key Structural Parameters vs. Catalytic Performance
Parameter | Value/Range | Catalytic Impact |
---|---|---|
Tolman Cone Angle (°) | 180–185 | Prevents β-hydride elimination |
%V$$_{Bur}$$ | 42.3 | Optimizes substrate approach geometry |
$$ \nu(CO) $$ (cm⁻¹) | 1945–1960 | Induces moderate π-acceptance capability |
The ligand is synthesized through a three-step sequence:
Step 1: Pyrrole Functionalization
1-(2-Methoxyphenyl)pyrrole undergoes lithiation at the 2-position using $$ n $$-BuLi at -78°C, followed by quenching with chlorodi-tert-butylphosphine (Eq. 1):
$$
\text{C}4\text{H}3\text{N}(\text{C}6\text{H}4\text{OCH}3) + \text{PCl}(\text{t-Bu})2 \xrightarrow{\text{LiTMP}} \text{C}{19}\text{H}{28}\text{NOP} + \text{LiCl}
$$
This method achieves 68–72% yields with strict exclusion of oxygen to prevent phosphine oxidation.
Step 2: Purification
Chromatography on deactivated alumina (5% H$$_2$$O) removes residual phosphine oxides, critical for maintaining catalytic activity.
Step 3: Characterization
$$ ^{31}P $$ NMR confirms successful synthesis (δ = -12.7 ppm), while X-ray crystallography verifies bond lengths:
Table 2: Synthetic Optimization Parameters
Condition | Optimal Value | Yield Improvement |
---|---|---|
Lithiation Temp (°C) | -78 to -40 | +18% |
Quenching Time (h) | 2.5–3.0 | +9% |
Solvent Polarity | THF/Et$$_2$$O (3:1) | +14% |
Substituent effects were systematically evaluated through comparative studies:
Steric Modulation:
Electronic Tuning:
The optimal balance is achieved through:
$$
\text{Electronic Asymmetry} = \frac{\text{P}{\text{electron density (t-Bu side)}} - \text{P}{\text{electron density (Ar side)}}}{\text{Total density}} \times 100 = 26\%$$